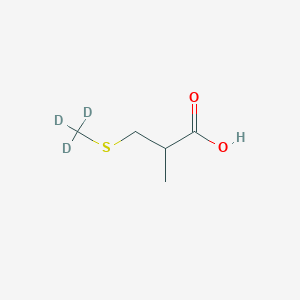
2-Methyl-3-(methylsulfanyl)propionic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(methylthio)propanoic Acid-d3 is a deuterated analog of 2-Methyl-3-(methylthio)propanoic Acid. It is a stable isotope-labeled compound, often used in various scientific research applications. The molecular formula of 2-Methyl-3-(methylthio)propanoic Acid-d3 is C5H7D3O2S, and it has a molecular weight of 137.22.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylthio)propanoic Acid-d3 typically involves the incorporation of deuterium atoms into the parent compound, 2-Methyl-3-(methylthio)propanoic Acid. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of 2-Methyl-3-(methylthio)propanoic Acid-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Synthesis: Conducting the synthesis in batches to control reaction parameters and ensure consistent product quality.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(methylthio)propanoic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, thiols.
Substitution Products: Halogenated derivatives, amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(methylthio)propanoic Acid-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.
Industry: Applied in environmental studies to detect pollutants in air, water, soil, and food.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(methylthio)propanoic Acid-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking of its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-(methylthio)propanoic Acid: The non-deuterated analog of 2-Methyl-3-(methylthio)propanoic Acid-d3.
Methyl 3-(methylthio)propionate: A related compound with a similar structure but different functional groups.
Uniqueness
2-Methyl-3-(methylthio)propanoic Acid-d3 is unique due to the presence of deuterium atoms, which make it particularly useful in isotopic labeling studies. This allows for more accurate and detailed analysis of metabolic pathways and reaction mechanisms compared to its non-deuterated analogs.
Eigenschaften
Molekularformel |
C5H10O2S |
|---|---|
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
2-methyl-3-(trideuteriomethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H10O2S/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i2D3 |
InChI-Schlüssel |
LJGHYEQLQGHZJS-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])SCC(C)C(=O)O |
Kanonische SMILES |
CC(CSC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


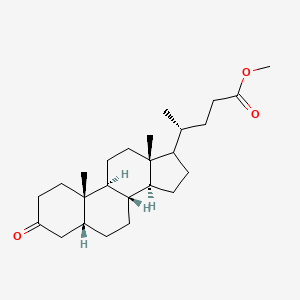

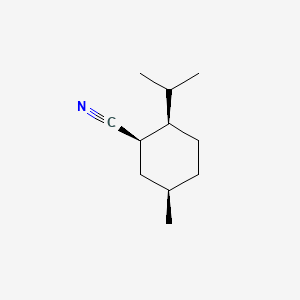
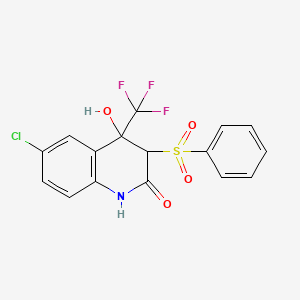
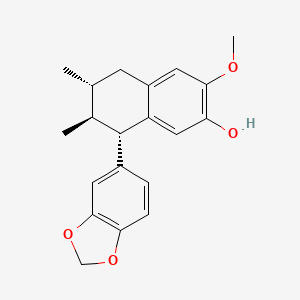
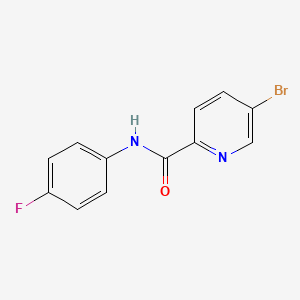
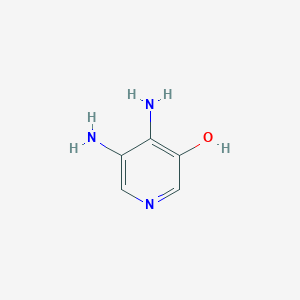
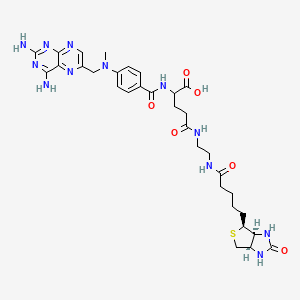
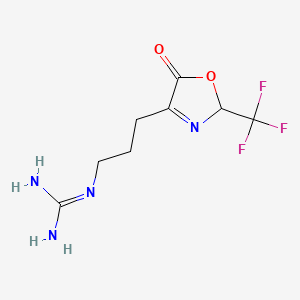
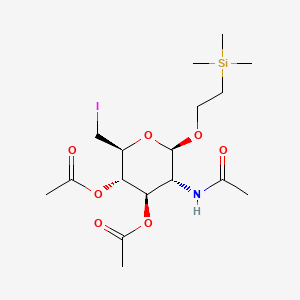
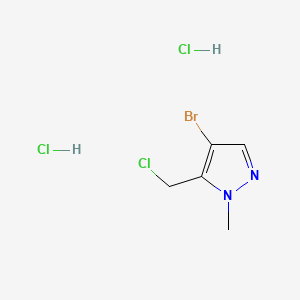
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)

![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
